molecular formula C4H6Cl2O2 B13213834 Chloromethyl 2-chloropropanoate

Chloromethyl 2-chloropropanoate

Cat. No.: B13213834
M. Wt: 156.99 g/mol
InChI Key: DXYWHRQSKDMJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 2-chloropropanoate is an organic compound with the molecular formula C4H7ClO2. It is a colorless to almost colorless liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Chloromethyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture for several hours, followed by post-treatment and distillation to obtain the final product . The reaction can be represented as follows:

CH3CHClCOOH+CH3OHCatalystCH3CHClCOOCH3+H2O\text{CH}_3\text{CHClCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{Catalyst}} \text{CH}_3\text{CHClCOOCH}_3 + \text{H}_2\text{O} CH3​CHClCOOH+CH3​OHCatalyst​CH3​CHClCOOCH3​+H2​O

Chemical Reactions Analysis

Chloromethyl 2-chloropropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloromethyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including esters and amides.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.

    Industry: This compound is used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of chloromethyl 2-chloropropanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Chloromethyl 2-chloropropanoate can be compared with other similar compounds, such as:

This compound is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

chloromethyl 2-chloropropanoate

InChI

InChI=1S/C4H6Cl2O2/c1-3(6)4(7)8-2-5/h3H,2H2,1H3

InChI Key

DXYWHRQSKDMJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCl)Cl

Origin of Product

United States

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